

Physicochemical Properties of Chlovalicin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Chlovalicin*

Cat. No.: *B1244893*

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Introduction

Chlovalicin is a novel cytotoxic antibiotic produced by the fungus *Sporothrix* sp. FO-4649. It has demonstrated significant biological activity, including the dose-dependent inhibition of Interleukin-6 (IL-6) dependent MH60 cells and B16 melanoma cells.[1] Structurally, **Chlovalicin** is an ovalicin derivative characterized by a chlorinated methylene moiety at the C-1 position of its cyclohexane ring. This guide provides a comprehensive overview of the known physicochemical properties of **Chlovalicin** and its analogue, **Chlovalicin B**, along with detailed experimental protocols for their determination and an exploration of its potential mechanism of action.

Physicochemical Data

Quantitative data for **Chlovalicin** and its analogue, **Chlovalicin B**, are summarized in the tables below for clear comparison. It is important to note that specific experimental values for the melting point and a detailed solubility profile of the parent **Chlovalicin** are not extensively available in the current body of scientific literature.

Table 1: Physicochemical Properties of **Chlovalicin**

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ O ₅ Cl	[2]
Molecular Weight	332 g/mol	[2]
Appearance	Not explicitly reported	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
Stability	Data not available	-

Table 2: Physicochemical Properties of **Chlovalicin B**

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ O ₅ Cl	[3]
Appearance	Brown powder	[3]
UV λ _{max}	221.60 nm	[3]
[M+Na] ⁺ (UHPLC-ESI-HRMS)	m/z 341.1132	[3]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
Stability	Data not available	-

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of natural products like **Chlovalicin**.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Method

- **Sample Preparation:** A small, completely dry sample of the compound is finely powdered.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- **Melting Range Determination:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a crucial property that influences a compound's bioavailability and formulation development.

Protocol: Shake-Flask Method

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The vial is agitated in a temperature-controlled shaker bath for a set period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged to pellet the undissolved solid.
- **Sample Analysis:** A clear aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.

- Quantification: The solubility is calculated based on the measured concentration of the compound in the saturated solution and is typically expressed in mg/mL or $\mu\text{g/mL}$.

Assessment of Stability

Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions.

Protocol: Forced Degradation Study

- Sample Preparation: Solutions of the compound are prepared in various conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H_2O_2), and photolytic (exposure to UV light) environments. A control sample in a neutral solvent is also prepared.
- Incubation: The samples are incubated at a controlled temperature (e.g., 40°C) for a defined period.
- Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of any degradation products.
- Data Evaluation: The percentage of degradation is calculated for each condition to assess the compound's stability profile.

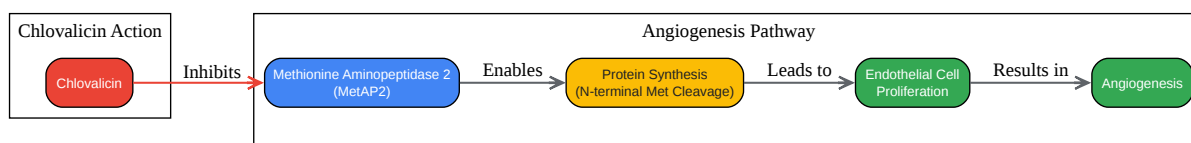
Mechanism of Action and Signaling Pathways

Chlovalicin's structural similarity to fumagillin and ovalicin suggests a likely mechanism of action involving the inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis.^{[4][5][6]} Furthermore, its potent inhibitory effect on IL-6 dependent cells points to an interaction with the IL-6 signaling pathway.^{[1][3]}

Inhibition of Methionine Aminopeptidase 2 (MetAP2) Pathway

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is essential for the proper function

of many proteins involved in cell proliferation and angiogenesis. Fumagillin and ovalicin have been shown to covalently bind to and inhibit MetAP2, thereby suppressing endothelial cell proliferation and angiogenesis.[4][5]

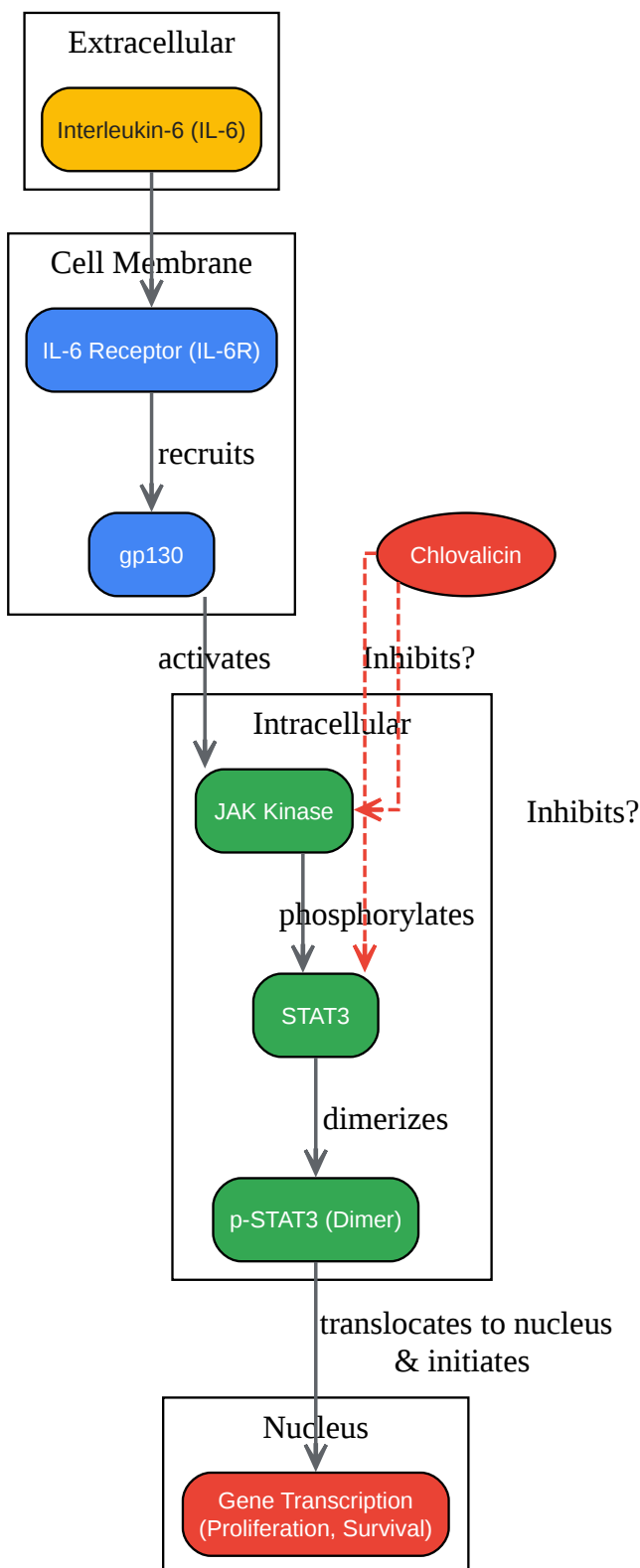


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Caption: Proposed mechanism of **Chlovalicin** via MetAP2 inhibition.

Interference with IL-6 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation and cell proliferation. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of the JAK/STAT pathway. **Chlovalicin's** ability to inhibit IL-6-dependent cell growth suggests it may interfere with one or more components of this pathway.



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Caption: Potential points of interference by **Chlovalicin** in the IL-6 signaling pathway.

Conclusion

Chlovalicin presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While initial characterization has provided valuable insights into its chemical nature and biological activity, further research is warranted to fully elucidate its physicochemical properties and confirm its precise mechanism of action. The experimental protocols and pathway diagrams presented in this guide offer a framework for future investigations into this potent natural product.

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